N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
727360-07-8
VCID:
VC0484648
InChI:
InChI=1S/C16H17N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)(H2,17,21,22)
SMILES:
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula:
C16H17N3O3S
Molecular Weight:
331.4g/mol
N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide
CAS No.: 727360-07-8
Main Products
VCID: VC0484648
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4g/mol
CAS No. | 727360-07-8 |
---|---|
Product Name | N-[4-(Aminosulfonyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide |
Molecular Formula | C16H17N3O3S |
Molecular Weight | 331.4g/mol |
IUPAC Name | 2-(2,3-dihydroindol-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Standard InChI | InChI=1S/C16H17N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)(H2,17,21,22) |
Standard InChIKey | VPXUECXGOGSHFO-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES | C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Solubility | 23.6 [ug/mL] |
PubChem Compound | 2817021 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume